molecular formula C19H16F3NO B1327218 (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone CAS No. 898749-29-6

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B1327218
CAS No.: 898749-29-6
M. Wt: 331.3 g/mol
InChI Key: JHVPCGANNSHSJJ-UHFFFAOYSA-N
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Description

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone is an organic compound that features a complex structure with a pyrrole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Pyrrole to the Phenyl Ring: This step might involve a Friedel-Crafts alkylation reaction, where the pyrrole is alkylated with a benzyl halide.

    Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone could be used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Industry

In industry, such compounds might be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action for compounds like (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with a particular enzyme or receptor, altering its activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (3-(Trifluoromethyl)phenyl)methanone: Lacks the pyrrole ring but shares the trifluoromethyl group.

    (2,5-Dihydro-1H-pyrrol-1-yl)methylphenyl compounds: Similar pyrrole structure but without the trifluoromethyl group.

Uniqueness

The combination of a pyrrole ring and a trifluoromethyl group in (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone makes it unique, potentially offering a balance of electronic properties and metabolic stability that is not found in simpler analogs.

Properties

IUPAC Name

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO/c20-19(21,22)17-8-4-7-16(12-17)18(24)15-6-3-5-14(11-15)13-23-9-1-2-10-23/h1-8,11-12H,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVPCGANNSHSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643496
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898749-29-6
Record name Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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